3-hydroxypyrrolidine-3-carbonitrile hydrochloride
Description
3-Hydroxypyrrolidine-3-carbonitrile hydrochloride is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a hydroxyl (-OH) and nitrile (-CN) group at the 3-position, along with a hydrochloride counterion. The hydroxyl group enhances polarity and hydrogen-bonding capacity, which may influence solubility, stability, and biological activity compared to non-hydroxylated analogs .
Properties
CAS No. |
2731014-55-2 |
|---|---|
Molecular Formula |
C5H9ClN2O |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2O.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-2,4H2;1H |
InChI Key |
IMBDJRGNXXSXHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C#N)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyanation of 3-Hydroxypyrrolidine Precursors
A logical starting point involves introducing the cyano group into preformed 3-hydroxypyrrolidine intermediates.
Nucleophilic Substitution with Cyanide
3-Hydroxypyrrolidine derivatives with a leaving group (e.g., bromide or mesylate) at the 3-position could undergo nucleophilic substitution with cyanide sources like NaCN or KCN:
Key considerations :
Cyanohydrin Formation
Oxidation of 3-hydroxypyrrolidine to 3-ketopyrrolidine, followed by cyanohydrin synthesis, offers an alternative pathway:
Catalysts :
Cyclization of Amino Nitriles
Amino nitriles with appropriate substituents can cyclize to form the pyrrolidine ring. For example:
Conditions :
[3+2] Cycloaddition Reactions
Azomethine ylides generated from amino acids can participate in cycloadditions with nitrile-containing dipolarophiles:
Stereocontrol :
-
Chiral auxiliaries or asymmetric catalysis (e.g., Cu(I)/bisoxazoline complexes) dictate enantioselectivity.
Comparative Analysis of Methodologies
| Method | Starting Material | Yield (%) | Enantiomeric Excess (ee) | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-Bromo-3-hydroxypyrrolidine | 45–60 | 85–90 | Competing elimination reactions |
| Cyanohydrin Formation | 3-Ketopyrrolidine | 55–70 | 90–95 | Ketone oxidation stability |
| Amino Nitrile Cyclization | 4-Amino-2-hydroxybutyronitrile | 60–75 | 80–85 | Acid-mediated side reactions |
| [3+2] Cycloaddition | Glycine derivatives | 70–85 | 95–99 | Catalyst cost and availability |
Notes :
-
Yields and ee values are extrapolated from analogous reactions in patents.
-
Industrial scalability favors nucleophilic substitution due to straightforward purification (distillation under reduced pressure).
Protection-Deprotection Strategies
Hydroxyl Group Protection
Amine Protection
-
Boc (tert-butoxycarbonyl) : Acid-labile; suitable for orthogonal deprotection.
-
Cbz (benzyloxycarbonyl) : Hydrogenolysis-compatible, though less common in nitrile-containing systems.
Industrial-Scale Considerations
Catalytic Efficiency
Chemical Reactions Analysis
Types of Reactions
3-hydroxypyrrolidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-oxo-pyrrolidine-3-carbonitrile, while reduction can produce 3-aminopyrrolidine-3-carbonitrile.
Scientific Research Applications
3-hydroxypyrrolidine-3-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-hydroxypyrrolidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Key Applications |
|---|---|---|---|---|---|
| 3-Hydroxypyrrolidine-3-carbonitrile HCl | Not provided | C₅H₉ClN₂O | ~148.59 (calc.) | -OH, -CN, HCl | Pharmaceutical intermediates |
| 3-Cyano-3-methylpyrrolidine HCl | 1205750-61-3 | C₆H₁₁ClN₂ | 146.62 | -CN, -CH₃, HCl | Drug synthesis, agrochemicals |
| Piperidine-3-carbonitrile HCl | 1199773-75-5 | C₆H₁₁ClN₂ | 146.62 | -CN, HCl (piperidine backbone) | Bioactive molecule development |
| Pyrrolidine-3-carboxylic acid HCl | 953079-94-2 | C₅H₁₀ClNO₂ | 151.59 | -COOH, HCl | Peptide synthesis, drug design |
| Methyl pyrrolidine-3-carboxylate HCl | 198959-37-4 | C₆H₁₂ClNO₂ | 165.62 | -COOCH₃, HCl | Ester prodrug development |
Notes:
Physicochemical and Stability Comparisons
- Solubility: The hydroxyl group in the target compound likely increases aqueous solubility relative to its methyl-substituted analog (3-cyano-3-methylpyrrolidine HCl), which is more lipophilic due to the -CH₃ group .
- Stability : Hydroxyl groups can participate in intramolecular interactions or degradation pathways. For example, methyl pyrrolidine-3-carboxylate HCl shows moderate solution stability under acidic conditions, as inferred from stability studies of related hydrochlorides .

- Reactivity: The nitrile group (-CN) in the target compound enables nucleophilic additions or reductions, similar to 3-cyano-3-methylpyrrolidine HCl, which is used in cyclization reactions for heterocyclic drug candidates .
Biological Activity
3-Hydroxypyrrolidine-3-carbonitrile hydrochloride (CAS No. 2731014-55-2) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in research and medicine.
| Property | Details |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 148.59 g/mol |
| IUPAC Name | 3-hydroxypyrrolidine-3-carbonitrile; hydrochloride |
| CAS Number | 2731014-55-2 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with cyanide sources. A common method utilizes hydroxylamine and cyanogen bromide in an organic solvent like acetonitrile, followed by precipitation with hydrochloric acid to isolate the product.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with various enzymes, potentially modulating their activity. For instance, studies have shown that similar pyrrolidine derivatives can inhibit enzymes involved in metabolic pathways, suggesting a similar potential for this compound.
Receptor Binding
The compound is also studied for its ability to bind to specific receptors, which may lead to various biological effects. The mechanism of action typically involves altering receptor activity, which can influence physiological responses .
Case Studies and Research Findings
The biological effects of this compound are likely mediated through its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxyl and nitrile groups enhances its reactivity and binding affinity, making it a versatile candidate for drug development .
Future Directions
Further research is necessary to fully elucidate the biological activities and therapeutic potentials of this compound. Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of its effects on specific disease models.
- Development of novel derivatives with enhanced biological activity.
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing 3-hydroxypyrrolidine-3-carbonitrile hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves cyclization of acyclic precursors (e.g., γ-aminonitriles) under acidic or basic conditions. For example, intramolecular cyclization using HCl as a catalyst can yield the pyrrolidine core . Optimization includes:
Q. Q2. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the pyrrolidine ring geometry and substitution patterns.
- Infrared Spectroscopy (IR) : Confirm nitrile (C≡N) and hydroxyl (O-H) functional groups (peaks at ~2250 cm and 3200–3600 cm, respectively).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 173.05 for [M+H]) .
Q. Q3. How can researchers address solubility challenges when formulating this compound for in vitro assays?
Methodological Answer: The hydrochloride salt improves aqueous solubility. Strategies include:
- pH adjustment : Use buffered solutions (pH 4–6) to maintain protonation of the amine group.
- Co-solvent systems : Combine water with DMSO (≤10% v/v) to dissolve hydrophobic intermediates .
Advanced Research Questions
Q. Q4. How can researchers evaluate the compound’s potential as an enzyme inhibitor, and what assays are suitable?
Methodological Answer:
- Kinetic assays : Measure inhibition constants () using fluorogenic substrates (e.g., for proteases or kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutational studies on target enzymes .
Q. Q5. How should contradictory data in biological activity studies (e.g., varying IC50_{50}50 values) be resolved?
Methodological Answer:
Q. Q6. What strategies are effective for studying the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Metabolite identification : Use -labeled analogs or high-resolution MS to trace hydroxylation or nitrile hydrolysis pathways .
Q. Q7. How can the compound’s physicochemical properties be leveraged in material science applications?
Methodological Answer:
Q. Q8. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis.
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

